molecular formula C15H21N3O3 B5461914 2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}benzamide

2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}benzamide

Cat. No. B5461914
M. Wt: 291.35 g/mol
InChI Key: AFTBPQMZJVCHNZ-UHFFFAOYSA-N
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Description

The compound “2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}benzamide” is a benzamide derivative. It has a molecular formula of C15H21N3O3 . The structure contains a benzamide group, which is a carboxamide derived from benzoic acid, and a morpholinyl group, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .


Synthesis Analysis

The synthesis of benzamide derivatives like this compound can be achieved through the direct condensation of carboxylic acids and amines . This process can be facilitated by the use of a catalyst, such as a Lewis acidic ionic liquid immobilized on diatomite earth . The reaction is performed under ultrasonic irradiation, which provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a benzamide group and a 2,6-dimethyl-4-morpholinyl group . The benzamide group consists of a benzene ring attached to a carboxamide group, while the 2,6-dimethyl-4-morpholinyl group is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom, with two methyl groups attached to the carbon atoms at the 2 and 6 positions .

properties

IUPAC Name

2-[[2-(2,6-dimethylmorpholin-4-yl)acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-10-7-18(8-11(2)21-10)9-14(19)17-13-6-4-3-5-12(13)15(16)20/h3-6,10-11H,7-9H2,1-2H3,(H2,16,20)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTBPQMZJVCHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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